molecular formula C22H24N4O3 B2959207 N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1171135-25-3

N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2959207
CAS No.: 1171135-25-3
M. Wt: 392.459
InChI Key: GTNPKTZMPMKVAA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1202997-94-1) is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 4. The pyridazine ring is connected to a piperidine moiety at position 3, which is further functionalized with a carboxamide group linked to a furan-2-ylmethyl substituent .

Property Value
Molecular Formula C₂₂H₂₃N₅O₃
Molecular Weight 403.48 g/mol (analog in )
Key Substituents 2-Methoxyphenyl, furan-2-ylmethyl
CAS Number 1202997-94-1

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-20-9-3-2-8-18(20)19-10-11-21(25-24-19)26-12-4-6-16(15-26)22(27)23-14-17-7-5-13-29-17/h2-3,5,7-11,13,16H,4,6,12,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNPKTZMPMKVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological properties, focusing on its mechanisms of action, efficacy against various targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2C_{21}H_{23}N_{5}O_{2}, with a molecular weight of approximately 405.5 g/mol. The structural representation includes a furan ring, a pyridazine moiety, and a piperidine core, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Many derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease. For instance, compounds with similar substitutions showed IC50 values in the nanomolar range against AChE, indicating potent inhibitory effects .
  • Antiviral Activity : Some derivatives have been tested against viral targets such as SARS-CoV-2. The presence of specific functional groups has been linked to enhanced inhibitory activity against the main protease (Mpro) of SARS-CoV-2, with certain compounds exhibiting IC50 values as low as 1.55 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50/Activity Level Reference
AChE InhibitionAcetylcholinesterase0.055 µM
BChE InhibitionButyrylcholinesterase0.017 µM
SARS-CoV-2 Mpro InhibitionMain Protease1.55 µM
Antimicrobial ActivityVarious Bacterial StrainsMIC 4.69 - 156.47 µM

Case Studies

  • SARS-CoV-2 Inhibition : A study demonstrated that certain derivatives of the compound exhibited significant inhibitory effects on SARS-CoV-2 Mpro, suggesting potential therapeutic applications in COVID-19 treatment . The SAR analysis indicated that specific modifications on the phenyl and piperidine rings could enhance potency.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity against various bacterial strains, showing that some analogs had MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating moderate to strong antibacterial properties .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

  • Furan and Pyridazine Rings : These heterocycles are essential for binding interactions with target enzymes.
  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity against cholinesterases, while larger substituents may hinder efficacy due to steric hindrance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Compound 1 : 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 1170619-04-1)
  • Structural Differences: The carboxamide group is substituted with a 3-methylpyridin-2-yl group instead of furan-2-ylmethyl.
Property Value
Molecular Formula C₂₃H₂₅N₅O₂
Molecular Weight 403.48 g/mol
Melting Point Not reported
Compound 2 : 1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide
  • Structural Differences: The pyridazine ring is substituted with a 4-chlorophenyl group instead of 2-methoxyphenyl. The carboxamide group is linked to a 6-methoxypyrimidin-4-yl moiety. The pyrimidine group may engage in π-π stacking interactions distinct from furan or pyridine .
Property Value
Molecular Formula C₂₁H₂₁ClN₆O₂
Molecular Weight 424.9 g/mol
Compound 3 : 1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
  • Structural Differences: The 2-methoxyphenyl group is replaced with an imidazol-1-yl substituent.

Substituent Effects on Physicochemical Properties

  • 2-Methoxyphenyl vs. 4-Chlorophenyl (Pyridazine Substituent) :
    • 2-Methoxyphenyl : Electron-donating methoxy group enhances aromatic π-electron density, favoring interactions with hydrophobic pockets.
    • 4-Chlorophenyl : Electron-withdrawing chlorine increases lipophilicity (clogP +0.5) but may reduce solubility .
  • Furan-2-ylmethyl vs. Pyridine: Enhances stability and hydrogen-bond acceptor capacity .

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